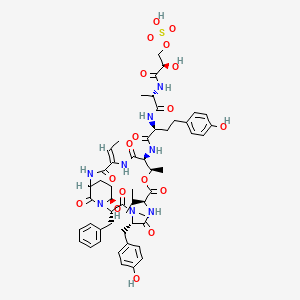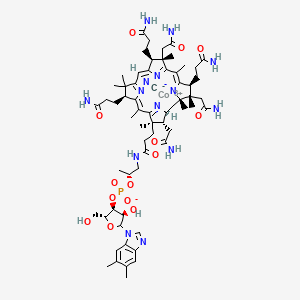
Methyl glycyrrhizate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl glycyrrhizate is a derivative of glycyrrhizic acid, which is a triterpenoid saponin compound extracted from the roots of the licorice plant (Glycyrrhiza glabra). This compound is known for its sweetening properties and is widely used in the food, pharmaceutical, and cosmetic industries due to its various biological activities, including anti-inflammatory, antiviral, and antioxidant effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl glycyrrhizate can be synthesized through the esterification of glycyrrhizic acid. The process involves the reaction of glycyrrhizic acid with methanol in the presence of an acid catalyst such as hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of methyl glycyrrhizinate involves the extraction of glycyrrhizic acid from licorice roots, followed by its purification and subsequent esterification with methanol. The process is optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl glycyrrhizate undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically under mild conditions.
Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include various glycyrrhetinic acid derivatives, which possess enhanced biological activities compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Methyl glycyrrhizate has a wide range of scientific research applications, including:
Wirkmechanismus
Methyl glycyrrhizate exerts its effects through various molecular targets and pathways, including:
Inhibition of NF-κB Pathway: This pathway is involved in the regulation of inflammation and immune responses.
Antiviral Activity: The compound inhibits viral replication by interfering with viral entry and replication processes.
Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyrrhizic Acid: The parent compound from which methyl glycyrrhizinate is derived.
Glycyrrhetinic Acid: A metabolite of glycyrrhizic acid with enhanced anti-inflammatory and antiviral properties.
Diammonium Glycyrrhizinate: A derivative of glycyrrhizic acid with improved solubility and bioavailability.
Uniqueness
Methyl glycyrrhizate is unique due to its enhanced solubility and bioavailability compared to glycyrrhizic acid. This makes it a more effective compound for various applications in the pharmaceutical and cosmetic industries .
Eigenschaften
Molekularformel |
C43H64O16 |
|---|---|
Molekulargewicht |
837 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-methoxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C43H64O16/c1-38(2)22-9-12-43(7)32(21(44)17-19-20-18-40(4,37(54)55-8)14-13-39(20,3)15-16-42(19,43)6)41(22,5)11-10-23(38)56-36-31(27(48)26(47)30(58-36)34(52)53)59-35-28(49)24(45)25(46)29(57-35)33(50)51/h17,20,22-32,35-36,45-49H,9-16,18H2,1-8H3,(H,50,51)(H,52,53)/t20-,22-,23-,24-,25-,26-,27-,28+,29-,30-,31+,32+,35-,36-,39+,40-,41-,42+,43+/m0/s1 |
InChI-Schlüssel |
CAKDFKUXFMLCAR-UIOGXPPZSA-N |
Isomerische SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)OC |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)OC)C)C)C)C |
Synonyme |
GAMME glycyrrhizic acid methyl ester methyl glycyrrhizate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[(10R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1256426.png)

![1-[6-[[(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B1256431.png)

